1-(4-{[(2R)-2-Phenylpropanoyl]oxy}butyl)pyridin-1-ium iodide
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Overview
Description
1-(4-{[(2R)-2-Phenylpropanoyl]oxy}butyl)pyridin-1-ium iodide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridinium core with a butyl chain substituted with a phenylpropanoyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1-(4-{[(2R)-2-Phenylpropanoyl]oxy}butyl)pyridin-1-ium iodide typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and 4-bromobutyl acetate.
Reaction Conditions: The reaction is carried out under reflux conditions with a suitable base such as potassium carbonate.
Intermediate Formation: The intermediate 4-(pyridin-1-yl)butyl acetate is formed.
Final Step: The intermediate is then reacted with (2R)-2-phenylpropanoic acid chloride in the presence of a base like triethylamine to yield the final product.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-{[(2R)-2-Phenylpropanoyl]oxy}butyl)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen or the butyl chain.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-{[(2R)-2-Phenylpropanoyl]oxy}butyl)pyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-{[(2R)-2-Phenylpropanoyl]oxy}butyl)pyridin-1-ium iodide involves its interaction with specific molecular targets. The pyridinium core can interact with nucleophilic sites, while the phenylpropanoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(4-{[(2R)-2-Phenylpropanoyl]oxy}butyl)pyridin-1-ium iodide can be compared with similar compounds such as:
1-Ethyl-4-methoxycarbonylpyridinium iodide: This compound has a similar pyridinium core but with different substituents, leading to different reactivity and applications.
1-Butyl-4-phenylpyridinium iodide: This compound has a butyl chain and a phenyl group, similar to the target compound, but lacks the ester linkage, resulting in different chemical properties.
Properties
CAS No. |
824432-09-9 |
---|---|
Molecular Formula |
C18H22INO2 |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
4-pyridin-1-ium-1-ylbutyl (2R)-2-phenylpropanoate;iodide |
InChI |
InChI=1S/C18H22NO2.HI/c1-16(17-10-4-2-5-11-17)18(20)21-15-9-8-14-19-12-6-3-7-13-19;/h2-7,10-13,16H,8-9,14-15H2,1H3;1H/q+1;/p-1/t16-;/m1./s1 |
InChI Key |
NWUISEAQUHKEPR-PKLMIRHRSA-M |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)C(=O)OCCCC[N+]2=CC=CC=C2.[I-] |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)OCCCC[N+]2=CC=CC=C2.[I-] |
Origin of Product |
United States |
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